8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound known for its versatile applications in medicinal chemistry and pharmacological research. The compound's structural intricacy is highlighted by its multiple functional groups, which confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Synthesis of the Purine Core: : Starting with 3-methylxanthine as the base compound.
Sec-Butylamino Introduction: : Reacting with sec-butylamine under controlled temperature and pH to introduce the sec-butylamino group at position 8.
Epoxide Intermediate Formation: : Using epichlorohydrin to form an epoxide intermediate.
Addition of the 4-chlorophenoxy Group: : Treating the intermediate with 4-chlorophenol in the presence of a strong base to introduce the 4-chlorophenoxy group.
Final Coupling Reaction: : The coupling reaction to introduce the 2-hydroxypropyl group involves a nucleophilic substitution under basic conditions.
Industrial Production Methods
For large-scale production, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial. Continuous flow reactors and automated synthesis systems are often employed to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: : Selective reduction reactions can modify the chlorophenoxy group to form various derivatives.
Substitution: : The sec-butylamino group can participate in substitution reactions, altering its pharmacological profile.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidized Derivatives: : Formation of carbonyl or carboxyl derivatives.
Reduced Derivatives: : Modified phenolic groups.
Substituted Products: : Variants with altered side chains enhancing solubility or target specificity.
Scientific Research Applications
In Chemistry
Catalysis: : Used as a ligand in coordination chemistry.
Material Science: : Exploration in the development of novel polymers and resins.
In Biology
Enzyme Inhibition Studies: : Acts as a potent inhibitor of specific enzymes, valuable in understanding enzyme mechanisms.
In Medicine
Drug Development: : Investigated for its potential as a therapeutic agent in cardiovascular and neurodegenerative diseases.
In Industry
Biotechnology: : Utilized in the design of biosensors and diagnostic tools.
Mechanism of Action
Molecular Targets and Pathways
The compound primarily targets adenosine receptors and specific enzyme active sites. It modulates signaling pathways by binding to these molecular targets, altering their activity and downstream effects.
Comparison with Similar Compounds
Comparison
Compared to similar compounds such as 1,3-dimethylxanthine and 8-(isopropylamino)-1,3-dimethylxanthine, 8-(sec-butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione shows higher specificity and potency in its biological interactions.
Similar Compounds
1,3-dimethylxanthine (Theophylline)
8-(isopropylamino)-1,3-dimethylxanthine (IBMX)
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methylxanthine
That’s a lot of chemistry for you. Want to dive deeper into a specific part?
Properties
IUPAC Name |
8-(butan-2-ylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O4/c1-4-11(2)21-18-22-16-15(17(27)23-19(28)24(16)3)25(18)9-13(26)10-29-14-7-5-12(20)6-8-14/h5-8,11,13,26H,4,9-10H2,1-3H3,(H,21,22)(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGNPNIRAWGCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.